N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine
CAS No.: 1208892-07-2
Cat. No.: VC2547331
Molecular Formula: C15H15N3
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208892-07-2 |
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Molecular Formula | C15H15N3 |
Molecular Weight | 237.3 g/mol |
IUPAC Name | N-benzyl-N-methyl-1H-benzimidazol-2-amine |
Standard InChI | InChI=1S/C15H15N3/c1-18(11-12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h2-10H,11H2,1H3,(H,16,17) |
Standard InChI Key | PIISFZBXMDUUOH-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Canonical SMILES | CN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Properties
N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine belongs to the benzimidazole class of heterocyclic compounds. It features a benzimidazole core with N-methyl substitution on the ring nitrogen and an N-benzyl group attached to the exocyclic amine at the 2-position.
Basic Identification Data
Table 1: Compound Identification Parameters
Structural Representation
The compound consists of a benzimidazole core with strategic substitutions that define its chemical identity. The benzimidazole nucleus contains a benzene ring fused with an imidazole ring, creating a bicyclic system. The methyl group is attached to one of the nitrogen atoms in the imidazole portion, while a benzylamine group is connected at the 2-position of the benzimidazole.
Chemical Descriptors
Table 2: Chemical and Structural Descriptors
Chemical Properties and Reactivity
Physical and Chemical Properties
N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine exhibits properties characteristic of substituted benzimidazoles, including:
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Solubility: Limited solubility in water, but soluble in common organic solvents such as DMSO and dichloromethane
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Melting point: Estimated between 148-150°C, based on related benzimidazole compounds
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Stability: Generally stable under normal laboratory conditions
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Basicity: The compound contains multiple nitrogen atoms with varying basicity, influencing its acid-base behavior
Chemical Reactivity
The reactivity of N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine is determined by its functional groups:
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The benzimidazole nitrogen atoms can participate in coordination with metals and hydrogen bonding interactions
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The secondary amine (N-benzyl-N-methyl) can undergo typical amine reactions including:
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Nucleophilic substitution reactions
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Acylation reactions
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Oxidation reactions
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The benzyl group can participate in catalytic hydrogenation or oxidation reactions
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The aromatic rings are susceptible to electrophilic aromatic substitution reactions
Comparative Analysis with Related Compounds
Structural Analogs
Table 3: Comparison of N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine with Related Compounds
Functional Comparison
The specific arrangement of substituents on N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine distinguishes it from related analogs:
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Compared to N-benzyl-1H-1,3-benzodiazol-2-amine, the addition of the N-methyl group likely increases lipophilicity and alters the electronic properties of the benzimidazole system
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The placement of the benzyl group at the exocyclic amine position (versus on the ring nitrogen) creates a different spatial arrangement, potentially affecting binding characteristics with biological targets
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Fluorinated analogs like N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine may exhibit enhanced metabolic stability and altered binding properties due to the electronic effects of the fluorine atoms
Applications in Research and Development
Medicinal Chemistry Applications
N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine serves several important functions in medicinal chemistry:
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As a building block for the synthesis of more complex molecules with enhanced pharmacological properties
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As a scaffold for structure-activity relationship studies in drug discovery programs
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As a potential ligand for specific protein targets, enabling detailed studies of protein-ligand interactions
Synthetic Chemistry Applications
The compound's reactivity pattern makes it valuable in synthetic chemistry:
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As a substrate for exploring novel reactions and methodologies
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As a starting material for diversity-oriented synthesis programs
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As a model compound for studying reaction mechanisms of N-functionalized benzimidazoles
Applications in Material Science
Benzimidazole derivatives including N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine have potential applications in material science:
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As ligands in coordination chemistry for the development of metal complexes with unique properties
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In the design of materials with specific electrical, optical, or magnetic characteristics
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For the development of sensors and other functional materials
Current Research Trends and Future Directions
Recent Research Developments
Recent research involving benzimidazole derivatives similar to N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine has focused on:
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Development of benzimidazole benzylpyrazole lysine inhibitors with enhanced properties for potential use against prostate cancer
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Investigation of low-basicity 5-HT6 receptor ligands derived from cyclic sulfonamides including benzimidazole-2-amine derivatives
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Exploration of anthelmintic activity in small chemical libraries containing benzimidazole compounds
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Synthesis and characterization of novel 1,2,3-triazole containing benzimidazolone derivatives with potential antibacterial properties
Future Research Opportunities
Several promising directions for future research on N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine include:
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Comprehensive evaluation of its biological activity profile against various targets
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Development of more efficient and selective synthetic routes
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Exploration of its potential as a scaffold for targeted drug delivery systems
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Investigation of structure-activity relationships through systematic modification of the core structure
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Assessment of its potential applications in materials science and catalysis
Analytical Methods for Characterization
Spectroscopic Analysis
Several analytical techniques are valuable for characterizing N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine:
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Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR provide detailed structural information about the hydrogen and carbon environments
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Mass Spectrometry: MS techniques enable accurate molecular weight determination and fragmentation pattern analysis
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Infrared Spectroscopy (IR): IR analysis reveals functional group characteristics and hydrogen bonding patterns
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UV-Visible Spectroscopy: UV-Vis spectra provide information about the electronic transitions in the aromatic systems
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and isolation:
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination
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Thin-Layer Chromatography (TLC): For monitoring reactions and quick purity checks
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Gas Chromatography (GC): For volatile derivatives or metabolites
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